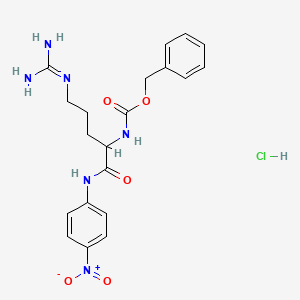![molecular formula C16H20F3NO7S B12511031 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester is a derivative of the amino acid L-Tyrosine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester typically involves the protection of the amino group of L-Tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a trifluoromethylsulfonyl group at the hydroxyl position. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2,3-dimethoxy-O-methyl-
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N,O-dimethyl-, methyl ester
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGAKDJDOFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510951.png)
![1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B12510953.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid hydrate](/img/structure/B12510957.png)

![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)

![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)



